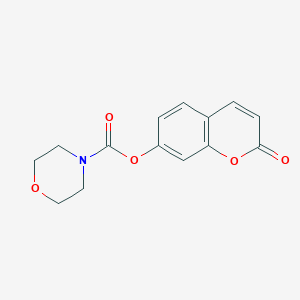![molecular formula C14H22N2O B5881257 N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide, commonly known as Lidocaine, is a local anesthetic that is widely used in medical procedures and surgeries. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the University of Lund in Sweden. Since then, Lidocaine has become one of the most widely used local anesthetics due to its effectiveness and low toxicity.
Mecanismo De Acción
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the cells from generating and transmitting signals. This results in a loss of sensation in the area where Lidocaine is applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in the excitability of nerve cells. It can also cause a decrease in the release of neurotransmitters, which can affect the function of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine has a number of advantages for lab experiments, including its effectiveness as a local anesthetic and its low toxicity. However, it also has some limitations, such as its short duration of action and the fact that it can interfere with some experimental procedures.
Direcciones Futuras
There are a number of future directions for research on Lidocaine, including the development of new and more effective local anesthetics, the study of the mechanisms of action of local anesthetics, and the development of new methods for administering local anesthetics. Additionally, research could be conducted on the potential therapeutic uses of Lidocaine, such as its use in the treatment of neuropathic pain.
Métodos De Síntesis
Lidocaine is synthesized through a multi-step process that involves the condensation of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-(2,6-dimethylphenyl)-N-(ethyl)glycinamide. Finally, this compound is reacted with 4-(dimethylamino)benzoyl chloride to form Lidocaine.
Aplicaciones Científicas De Investigación
Lidocaine has a wide range of scientific research applications, including its use as a local anesthetic in medical procedures and surgeries. It is also used in research to study the mechanisms of action of local anesthetics and to develop new and more effective local anesthetics.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11(6-2)14(17)15-12-7-9-13(10-8-12)16(3)4/h7-11H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBFHOSBFPKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-ethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)


![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)